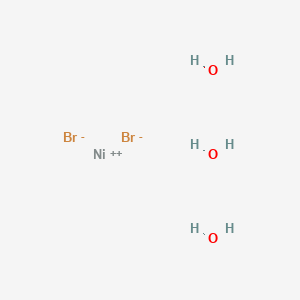

Nickel(2+);dibromide;trihydrate

Übersicht

Beschreibung

Nickel(II) bromide trihydrate, also known as Nickel dibromide hydrate or Nickelous bromide, is a compound with the molecular formula NiBr2 · 3H2O . It is used in various industries including the pharmaceutical industry for soporific and sedatives, the photosensitive industry, analytical chemistry, and as an electrolyte in high energy batteries .

Synthesis Analysis

The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O. The hexahydrate can be dehydrated to a dihydrate over concentrated sulphuric acid at 5° .

Molecular Structure Analysis

The structure of the nickel bromides varies with the degree of hydration. In all of these cases, the nickel (II) ion adopts an octahedral molecular geometry . Anhydrous NiBr2 adopts the hexagonal cadmium chloride structure . The interatomic distance for Ni-Br is 2.52—2.58 Å .

Chemical Reactions Analysis

NiBr2 has Lewis acid character, as indicated by its tendency to hydrate and form adducts with a variety of other Lewis bases . NiBr2 is also used to prepare catalysts for cross-coupling reactions and various carbonylations .

Physical And Chemical Properties Analysis

Nickel(II) bromide trihydrate has a molecular weight of 272.55 . The green hexahydrate NiBr2-6H2O readily evolves water; crystallization from aqueous solutions above 29° yields the trihydrate NiBr2-3H2O . Anhydrous NiBr2 is a paramagnet at room temperature .

Wissenschaftliche Forschungsanwendungen

Catalyst

Nickel(II) bromide trihydrate serves as a catalyst in various chemical reactions . The mechanism of action lies in its ability to form complexes by coordinating with bromine atoms and water molecules, a process known as chelation . Through chelation, Nickel(II) bromide trihydrate can bind to other molecules, resulting in the formation of stable complexes .

Analytical Reagent

This compound is used as an analytical reagent . The complexes formed through chelation can function as analytical reagents, further enhancing their scientific utility .

Synthesis of Various Compounds

Nickel(II) bromide trihydrate is a key component in the synthesis of various compounds . It plays a vital role in the preparation of metal-organic frameworks and polymers .

Synthesis of Inorganic and Organic Substances

This compound enables the synthesis of inorganic and organic substances like polyoxometalates and polyoxoanions .

Pharmaceutical Industry

Nickel(II) bromide trihydrate is used in the pharmaceutical industry , specifically in the production of soporific and sedatives .

Photosensitive Industry

In the photosensitive industry , this compound is utilized due to its unique properties .

Analytical Chemistry

Nickel(II) bromide trihydrate finds application in analytical chemistry .

High Energy Battery

Lastly, it is also used as an electrolyte in high energy batteries .

Wirkmechanismus

The mechanism of action for Nickel(II) bromide trihydrate lies in its ability to form complexes by coordinating with bromine atoms and water molecules, a process known as chelation. Through chelation, Nickel(II) bromide trihydrate can bind to other molecules, resulting in the formation of stable complexes .

Safety and Hazards

Nickel(II) bromide trihydrate may cause an allergic skin reaction, allergy or asthma symptoms or breathing difficulties if inhaled. It is suspected of causing genetic defects, may cause cancer by inhalation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long lasting effects .

Zukünftige Richtungen

Nickel(II) bromide trihydrate finds diverse applications in scientific research, serving as a catalyst, analytical reagent, and key component in the synthesis of various compounds. It also plays a vital role in the preparation of metal-organic frameworks and polymers, enabling the synthesis of inorganic and organic substances like polyoxometalates and others .

Eigenschaften

IUPAC Name |

nickel(2+);dibromide;trihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Ni.3H2O/h2*1H;;3*1H2/q;;+2;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPSGBZICXWIAG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[Ni+2].[Br-].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H6NiO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703783 | |

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel(II) bromide trihydrate | |

CAS RN |

7789-49-3 | |

| Record name | Nickel bromide (NiBr2), trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) bromide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2653484.png)

![4-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2653485.png)

![3-[(4-methylphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2653486.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2653488.png)

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)

![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)

![8-{4-[(4-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(3-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2653498.png)

![3-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2653500.png)